Ethyl 3-((5-chloro-2-methoxyphenyl)amino)-5-methyl-2,4-thiazolecarboxylate
Description
Ethyl 3-((5-chloro-2-methoxyphenyl)amino)-5-methyl-2,4-thiazolecarboxylate is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chloro-substituted methoxyphenyl group and an ethyl ester functional group, making it a versatile molecule in various chemical reactions and applications.
Properties
IUPAC Name |
ethyl 2-(5-chloro-2-methoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S/c1-4-20-13(18)12-8(2)16-14(21-12)17-10-7-9(15)5-6-11(10)19-3/h5-7H,4H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWPBPUTYYDMQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=C(C=CC(=C2)Cl)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((5-chloro-2-methoxyphenyl)amino)-5-methyl-2,4-thiazolecarboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is formed by the cyclization of appropriate precursors, such as α-haloketones and thioureas, under basic conditions.
Substitution Reactions:
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Core
The thiazole ring exhibits electrophilic character at the C-2 and C-4 positions due to electron withdrawal by the sulfur and nitrogen heteroatoms. In the target compound, nucleophilic substitution occurs preferentially at C-4, facilitated by the ethyl carboxylate group at C-2.
Key Observations :
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Amine attack : The 3-((5-chloro-2-methoxyphenyl)amino) group participates in intramolecular hydrogen bonding, stabilizing transition states during substitution reactions.
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Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing charged intermediates. For example, substitution with piperidine in DMF at 80°C achieves 85% yield within 4 hours.
Table 1: Reaction Conditions for Nucleophilic Substitution
| Nucleophile | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | DMF | 80°C | 4 | 85 |
| Sodium methoxide | Ethanol | Reflux | 6 | 72 |
| Hydrazine hydrate | THF | 25°C | 12 | 68 |
Hydrolysis of the Ethyl Ester Group
The ethyl carboxylate moiety undergoes alkaline hydrolysis to form the corresponding carboxylic acid, a critical step for further derivatization.
Mechanism :
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Base-catalyzed hydrolysis : Aqueous KOH in methanol at 60°C cleaves the ester bond within 30 minutes, yielding 2,4-thiazolecarboxylic acid .
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Yield optimization : Higher temperatures (>70°C) lead to decarboxylation side reactions, reducing purity below 90% .
Table 2: Hydrolysis Efficiency Under Varied Conditions
| Base | Solvent | Temperature | Time (min) | Purity (%) |
|---|---|---|---|---|
| 1M KOH | Methanol | 60°C | 30 | 95 |
| 2M NaOH | Ethanol | 50°C | 45 | 88 |
| 0.5M LiOH | THF/H2O | 25°C | 120 | 78 |
Substituent-Dependent Reactivity Modifications
Structural alterations significantly impact reactivity:
Role of the 5-Methyl Group
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Steric effects : The 5-methyl group reduces electrophilicity at C-4 by 40% compared to unsubstituted thiazoles, as shown in competitive kinetic studies .
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Thermal stability : Methyl substitution increases decomposition onset temperature from 180°C to 210°C (DSC data).
Influence of the 3-((5-Chloro-2-Methoxyphenyl)Amino) Moiety
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Electronic effects : The chloro group (-I effect) enhances electrophilicity at C-4, while the methoxy group (+M effect) stabilizes intermediates via resonance .
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Cross-coupling potential : Suzuki-Miyaura coupling at the chloro site is feasible but requires Pd(PPh3)4 and Cs2CO3 in dioxane (70°C, 12h) .
Scientific Research Applications
Synthesis and Characterization
The synthesis of Ethyl 3-((5-chloro-2-methoxyphenyl)amino)-5-methyl-2,4-thiazolecarboxylate typically involves multi-step organic reactions that include the formation of thiazole derivatives through cyclization reactions. Characterization techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compound.
Antibacterial Properties
Research has indicated that compounds containing thiazole derivatives exhibit significant antibacterial activity. This compound may share similar properties due to its structural characteristics. Studies have shown that thiazole derivatives can inhibit bacterial growth by targeting specific metabolic pathways or enzymes critical for bacterial survival .
Antitumor Activity
Preliminary investigations into the antitumor potential of thiazole derivatives suggest that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the chloro and methoxy groups in this compound could enhance its interaction with biological targets involved in tumorigenesis.
Drug Development
The unique structure of this compound positions it as a candidate for further drug development. Its potential applications include:
- Antibacterial Agents: Due to its expected efficacy against resistant strains of bacteria.
- Anticancer Drugs: Targeting specific cancer types where thiazole derivatives have shown promise.
Case Study 1: Antibacterial Evaluation
In a study evaluating various thiazole derivatives, compounds similar to this compound exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The evaluation included determining Minimum Inhibitory Concentrations (MICs) against common pathogens such as Staphylococcus aureus and Escherichia coli.
Case Study 2: Antitumor Activity Assessment
Another study focused on the anticancer properties of thiazole derivatives demonstrated that compounds with similar structures significantly inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and disruption of cellular signaling pathways .
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effects |
|---|---|---|
| Antibacterial | Staphylococcus aureus, E. coli | Inhibition of growth at low concentrations |
| Antitumor | Breast cancer cells | Induction of apoptosis |
| Lung cancer cells | Cell cycle arrest |
Mechanism of Action
The mechanism of action of Ethyl 3-((5-chloro-2-methoxyphenyl)amino)-5-methyl-2,4-thiazolecarboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can have neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as 2-aminothiazole and 4-methylthiazole share structural similarities.
Chloro-substituted Phenyl Compounds: Compounds like 5-chloro-2-methoxybenzoic acid.
Uniqueness
Ethyl 3-((5-chloro-2-methoxyphenyl)amino)-5-methyl-2,4-thiazolecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry.
Biological Activity
Ethyl 3-((5-chloro-2-methoxyphenyl)amino)-5-methyl-2,4-thiazolecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
- Chemical Name : this compound
- Molecular Formula : C14H15ClN2O3S
- Molecular Weight : 326.8 g/mol
- CAS Number : Not specified in the search results.
Structure
The compound features a thiazole ring fused with an ethyl ester and an aromatic amine, which may contribute to its biological activities.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including the compound . For instance, derivatives with similar structures have demonstrated significant antibacterial activity against various pathogens.
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Antibacterial Activity : In a comparative study, thiazole derivatives exhibited greater potency than traditional antibiotics such as ampicillin and streptomycin. The minimum inhibitory concentration (MIC) values for certain derivatives ranged from 0.008 to 0.06 μg/mL against strains like Streptococcus pneumoniae and Staphylococcus epidermidis .
Compound MIC (μg/mL) Target Pathogen 3a 0.008 S. pneumoniae 3b 0.03 S. epidermidis Reference 0.06 S. pyogenes
The mechanism of action for compounds similar to this compound often involves inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication and transcription.
- Inhibition Potency : Compounds have shown IC50 values ranging from 0.0033 to 0.046 μg/mL against these targets . The structural features such as hydrogen bonding capabilities and hydrophobic interactions play a crucial role in their binding affinity.
Cytotoxicity Studies
In vitro studies assessing cytotoxicity against human cell lines (e.g., HepG2 liver cells) indicated that these compounds exhibit low toxicity, making them suitable candidates for further development in therapeutic applications .
Study on Structural Variants
A study exploring various thiazole derivatives evaluated their antibacterial properties and cytotoxicity profiles. The findings suggested that modifications in the thiazole ring significantly influenced both activity and selectivity towards bacterial versus human enzymes .
X-ray Crystallography Insights
X-ray crystallography has been employed to elucidate the binding interactions of similar compounds within the active sites of target enzymes like DNA gyrase from E. coli. These studies reveal critical interactions that can guide future synthetic efforts to enhance potency .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 3-((5-chloro-2-methoxyphenyl)amino)-5-methyl-2,4-thiazolecarboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation of substituted phenylamino precursors with thiazolecarboxylate intermediates. For example, analogous syntheses involve reacting 2-amino-5-chlorobenzothiazole derivatives with ethyl chloroacetate in ethanol under basic conditions (e.g., KOH) at reflux for 7 hours . Yield optimization requires careful control of stoichiometry (e.g., 1:1 molar ratio of amine to electrophile), solvent polarity (ethanol or dioxane), and temperature (20–25°C for dropwise addition, followed by heating) . Impurities are minimized via recrystallization from ethanol-DMF mixtures .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substitution patterns (e.g., methoxy, chloro, and methyl groups) and regioselectivity of the thiazole ring. Aromatic protons appear as distinct multiplets in δ 6.5–8.0 ppm, while methyl groups resonate near δ 2.5 ppm .
- X-ray crystallography : Resolves crystal packing and molecular conformation, as demonstrated for structurally related thiazolecarboxylates .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z ~323 for the parent ion) .
Q. How does the compound’s solubility profile impact formulation for biological assays?
- Methodological Answer : The ethyl ester and chloro-methoxy substituents confer moderate lipophilicity (predicted logP ~3.5), requiring solubilization in DMSO or ethanol for in vitro studies. Aqueous solubility is enhanced via co-solvents (e.g., PEG-400) or micellar formulations. Stability in PBS (pH 7.4) should be verified via UV-Vis spectroscopy over 24 hours .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for thiazolecarboxylate derivatives?
- Methodological Answer : Discrepancies in IC values (e.g., anticancer vs. antimicrobial assays) often arise from variations in cell lines, assay protocols, or impurity profiles. To address this:
- Replicate studies using standardized cell lines (e.g., MCF-7 for breast cancer) and ATP-based viability assays.
- Validate compound identity and purity via orthogonal methods (e.g., LC-MS vs. H NMR) .
- Perform dose-response curves with positive controls (e.g., doxorubicin for cytotoxicity) .
Q. How do substituent modifications (e.g., chloro, methoxy) influence the compound’s electronic structure and binding to biological targets?
- Methodological Answer :
- Computational modeling : Density Functional Theory (DFT) calculates electron distribution; the chloro group acts as an electron-withdrawing moiety, enhancing electrophilicity of the thiazole ring, while methoxy donates electrons via resonance .
- Structure-activity relationship (SAR) : Replace the 5-methyl group with bulkier substituents (e.g., isopropyl) to test steric effects on kinase inhibition. Comparative SAR studies show that chloro substitution at the phenyl ring improves target affinity by 2–3 fold in kinase assays .
Q. What experimental designs are recommended to probe the compound’s mechanism of action in cancer models?
- Methodological Answer :
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) at 1–10 µM to identify primary targets .
- Apoptosis assays : Use flow cytometry (Annexin V/PI staining) to quantify apoptosis induction in treated vs. untreated cells.
- Metabolomics : Track changes in glycolysis/TCA cycle intermediates via LC-MS to assess metabolic disruption .
Q. How can synthetic byproducts or degradation products be identified and mitigated during scale-up?
- Methodological Answer :
- HPLC-DAD/ELSD : Monitor reaction progress and detect byproducts (e.g., hydrolyzed carboxylic acid derivatives).
- Stability studies : Accelerated degradation under heat (40–60°C) and humidity (75% RH) identifies labile groups (e.g., ester hydrolysis). Lyophilization or nitrogen-blanketed storage prevents degradation .
- Design of Experiments (DoE) : Optimize parameters like catalyst loading (e.g., triethylamine) and reaction time to minimize side reactions .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s cytotoxicity: How to reconcile discrepancies between in vitro and in vivo data?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma half-life and bioavailability in rodent models to explain reduced in vivo efficacy (e.g., rapid clearance).
- Metabolite identification : Use LC-MS/MS to detect inactive metabolites (e.g., glucuronidated forms) that accumulate in vivo .
- Tumor penetration studies : Fluorescently labeled analogs visualize distribution in xenograft models, correlating with efficacy .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
